7-Fluoro-6-methyl-5-nitroisoquinoline
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Overview
Description
7-Fluoro-6-methyl-5-nitroisoquinoline is a fluorinated isoquinoline derivative. Isoquinolines are nitrogen-containing heteroaromatic compounds that are widely found in naturally occurring alkaloids. The incorporation of fluorine into the isoquinoline structure often enhances the biological activity and provides unique properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methyl-5-nitroisoquinoline can be achieved through various methods. One common approach involves the nucleophilic substitution of hydrogen in electron-deficient arenes. This process typically involves the addition of nucleophiles to the aromatic ring, followed by oxidation or other transformations to introduce the desired functional groups .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions using readily available starting materials. These methods may include cyclization reactions, direct fluorination, and the use of organometallic compounds to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-methyl-5-nitroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and halides. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield nitro derivatives, while reduction reactions may produce amine derivatives .
Scientific Research Applications
7-Fluoro-6-methyl-5-nitroisoquinoline has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and antibacterial properties.
Medicine: It is explored for its potential use in drug development, particularly for its antineoplastic and antiviral activities.
Industry: It is used in the production of materials with unique properties, such as liquid crystals and dyes
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methyl-5-nitroisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its ability to interact with biological molecules, leading to various effects such as enzyme inhibition and disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-Fluoro-6-methyl-5-nitroisoquinoline include other fluorinated isoquinolines and quinolines, such as:
- 7-Fluoro-4-chloroquinoline
- 5-Fluoro-6,7,8-trichloroquinoline
- 6,7-Difluoro-5,8-dichloroquinoline
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C10H7FN2O2 |
---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
7-fluoro-6-methyl-5-nitroisoquinoline |
InChI |
InChI=1S/C10H7FN2O2/c1-6-9(11)4-7-5-12-3-2-8(7)10(6)13(14)15/h2-5H,1H3 |
InChI Key |
AKQDFVVYJKMBGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C2C=NC=CC2=C1[N+](=O)[O-])F |
Origin of Product |
United States |
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